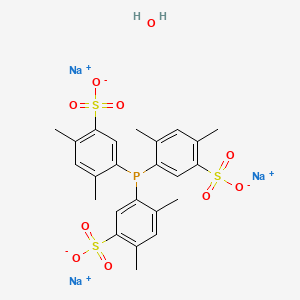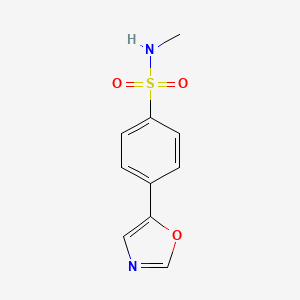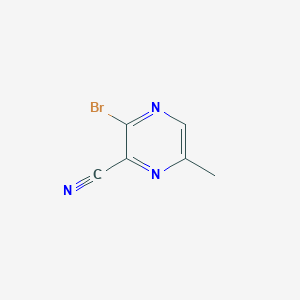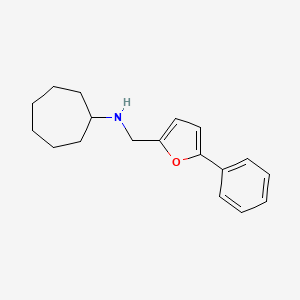
Tris(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt hydrate, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt hydrate, 97% (hereafter referred to as TDSPPTSH) is a water-soluble phosphine salt that is used in a variety of scientific research applications. TDSPPTSH is an important tool for chemical synthesis, as it can be used to synthesize a variety of compounds. It is also used in biochemical and physiological studies, as it has been found to have a range of effects on different systems.
科学的研究の応用
TDSPPTSH has a variety of scientific research applications. It is used as a catalyst in organic synthesis, as it can be used to synthesize a variety of compounds. It is also used in biochemical and physiological studies, as it has been found to affect the activity of enzymes, hormones, and other biological molecules. In addition, TDSPPTSH has been used as a reagent in analytical chemistry, as it can be used to detect the presence of certain compounds.
作用機序
The mechanism of action of TDSPPTSH is not fully understood. It is believed that the phosphine group of the molecule binds to certain enzymes and hormones, which then alters their activity. This can lead to changes in biochemical and physiological processes. In addition, TDSPPTSH may also interact with other molecules, such as DNA and proteins, which can also lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
TDSPPTSH has been found to have a range of biochemical and physiological effects. It has been found to affect the activity of enzymes, hormones, and other biological molecules. In addition, it has been found to affect the expression of genes and proteins, as well as the production of certain metabolites. It has also been found to affect cell proliferation and differentiation, as well as the metabolism of certain compounds.
実験室実験の利点と制限
TDSPPTSH has several advantages for use in laboratory experiments. It is water-soluble, which makes it easy to use in aqueous solutions. In addition, it is relatively stable and can be stored for long periods of time. It is also relatively inexpensive and easy to obtain. However, TDSPPTSH also has some limitations. It is not very soluble in organic solvents, which can make it difficult to use in certain experiments. In addition, it is not very reactive, so it may not be suitable for certain types of reactions.
将来の方向性
There are a number of potential future directions for TDSPPTSH research. One potential direction is to further investigate its mechanism of action and its effects on biochemical and physiological processes. Another potential direction is to develop new methods for synthesizing TDSPPTSH and other related compounds. In addition, further research could be conducted to explore the potential applications of TDSPPTSH in other areas, such as drug discovery and drug delivery. Finally, further research could be conducted to explore the potential toxicity of TDSPPTSH and other related compounds.
合成法
TDSPPTSH is synthesized by the reaction of 3-sulfonatophenol and 4,6-dimethylphenylphosphine. The reaction requires an acidic medium and is usually conducted in an aqueous solution of an acid, such as hydrochloric acid. The reaction is usually conducted at room temperature, but it can be conducted at higher temperatures if desired. The reaction produces a mixture of products, including TDSPPTSH and other phosphine salts. The mixture is then purified by recrystallization and the desired product is isolated.
特性
IUPAC Name |
trisodium;5-bis(2,4-dimethyl-5-sulfonatophenyl)phosphanyl-2,4-dimethylbenzenesulfonate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27O9PS3.3Na.H2O/c1-13-7-16(4)22(35(25,26)27)10-19(13)34(20-11-23(36(28,29)30)17(5)8-14(20)2)21-12-24(37(31,32)33)18(6)9-15(21)3;;;;/h7-12H,1-6H3,(H,25,26,27)(H,28,29,30)(H,31,32,33);;;;1H2/q;3*+1;/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWMFZIYNLEWAE-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1P(C2=CC(=C(C=C2C)C)S(=O)(=O)[O-])C3=CC(=C(C=C3C)C)S(=O)(=O)[O-])S(=O)(=O)[O-])C.O.[Na+].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26Na3O10PS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4,6-dimethyl-3-sulfanatophenyl)phosphine trisodium salt hydrate | |
CAS RN |
443150-11-6 |
Source


|
| Record name | Tris(4,6-dimethyl-3-sulfonatophenyl)phosphine trisodium salt hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Tricyclohexylphosphine[4,5-dimethyl-1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene][2-thienylmethylene]Ru(II)Cl2, 95%](/img/structure/B6338423.png)

(2-dicyclohexylphosphinophenyl)methane, 97%](/img/structure/B6338438.png)
![(R)-(-)-1-[(R)-2-(2'-Di-Ph-phosphino-Ph)ferrocenyl]ethyldi(bis-3,5-trifluoromethyl-Ph)phosphine; 97%](/img/structure/B6338440.png)

![(S)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]benzylamine; 98%](/img/structure/B6338442.png)
![(1S,2S)-N,N-Bis{2-[bis(3,5-dimethylphenyl)phosphino]benzyl}cyclohexane-1,2-diamine, 97%](/img/structure/B6338443.png)
